Technical Guide: 2-Amino-6-bromobenzothiazole (CAS 15864-32-1)
Technical Guide: 2-Amino-6-bromobenzothiazole (CAS 15864-32-1)
The Bifunctional Linchpin for Medicinal Chemistry & Material Science [1]
Part 1: Critical Nomenclature & Structural Definition
Alert: There is a frequent nomenclature ambiguity between two positional isomers in the benzothiazole family. The CAS number provided (15864-32-1 ) corresponds definitively to 2-amino-6-bromobenzothiazole .[1][2][3]
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Target Compound (CAS 15864-32-1): 2-Amino-6-bromobenzothiazole (Amine at C2, Bromine at C6).[1][3][4]
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Isomer (CAS 945400-80-6): 2-Bromobenzo[d]thiazol-6-amine (Bromine at C2, Amine at C6).[5]
This guide is engineered specifically for CAS 15864-32-1 , a privileged scaffold in drug discovery due to its orthogonal reactivity profile.
Structural Identity:
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IUPAC Name: 6-bromo-1,3-benzothiazol-2-amine
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SMILES: Nc1nc2ccc(Br)cc2s1
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InChIKey: VZEBSJIOUMDNLY-UHFFFAOYSA-N
Part 2: Chemical Profile & Physical Properties[7]
The utility of 2-amino-6-bromobenzothiazole lies in its stability as a solid handling material combined with high reactivity under catalytic conditions.
| Property | Specification | Notes |
| Molecular Formula | C₇H₅BrN₂S | |
| Molecular Weight | 229.10 g/mol | |
| Appearance | White to pale yellow crystalline powder | Darkens upon light exposure |
| Melting Point | 213–217 °C | Sharp melting range indicates high purity potential |
| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water; moderate in DCM |
| pKa | ~3.30 (Predicted) | Weak base; protonates at N3 |
| Storage | Inert atmosphere, 2–8°C, Light-sensitive | Protect from moisture to prevent hydrolysis |
Part 3: Synthetic Architecture
The synthesis of 2-amino-6-bromobenzothiazole is most efficiently achieved via the Hugerschoff Reaction , involving the oxidative cyclization of arylthioureas or the direct thiocyanation of anilines.
Core Synthesis Workflow (Graphviz Visualization)
Figure 1: Primary synthetic pathways. The Hugerschoff cyclization (top) is preferred for scale-up due to cost-efficiency, while direct bromination (bottom) is used for late-stage functionalization.
Part 4: Experimental Protocols
Protocol A: Synthesis via Oxidative Cyclization
Primary Reference: ChemicalBook Synthesis Data [1]; Li et al. (2010) [2]
Rationale: This method avoids the use of pre-formed benzothiazoles, building the heterocycle directly from the inexpensive 4-bromoaniline.
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Reagent Preparation: Dissolve 4-bromoaniline (20 mmol) and potassium thiocyanate (KSCN) (80 mmol) in glacial acetic acid (50 mL).
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Bromine Addition: Cool the mixture to <5°C using an ice-salt bath. Add a solution of bromine (Br₂) (20 mmol) in acetic acid (10 mL) dropwise over 30 minutes.
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Critical Control Point: Maintain temperature <10°C to prevent over-bromination or polymerization.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–10 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Work-up: Pour the reaction mixture into crushed ice (200 g). Neutralize with 10% NaOH or NH₄OH until pH ~8.
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Purification: Filter the resulting precipitate. Wash with cold water. Recrystallize from hot ethanol to yield yellow needles.
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Yield Expectation: 85–93%.
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Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Primary Reference: Gull et al. (2013) [3]
Rationale: The C6-Bromine is an excellent handle for palladium-catalyzed coupling, allowing the installation of aryl groups to create biaryl scaffolds common in kinase inhibitors.
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Setup: In a Schlenk tube, combine 2-amino-6-bromobenzothiazole (1.0 equiv), Arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
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Catalyst: Add Pd(PPh₃)₄ (5 mol%).
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 minutes.
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Reaction: Heat at 95°C for 12–24 hours under inert atmosphere.
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Isolation: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Part 5: Functionalization & Reactivity Map
The molecule is a "bifunctional linchpin" because it possesses two orthogonal reactive sites:
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C2-Amine (Nucleophilic): Open to acylation, alkylation, or diazotization (Sandmeyer).
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C6-Bromine (Electrophilic): Open to metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Figure 2: Divergent synthesis map. Red arrows indicate modifications at the amine; Green arrows indicate modifications at the bromine.
Part 6: Medicinal Chemistry Applications[10][11][12]
1. Urease Inhibition: Derivatives of 2-amino-6-bromobenzothiazole have shown potent activity against Helicobacter pylori urease. The benzothiazole core mimics the substrate, while the C6-aryl extensions (via Suzuki coupling) interact with the hydrophobic pocket of the enzyme active site [3].
2. Neuroprotective Agents (Riluzole Analogs): Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is a standard treatment for ALS. CAS 15864-32-1 serves as a direct bioisostere precursor. Replacing the 6-Br with fluoro- or trifluoromethyl- groups via halogen exchange or coupling allows for the generation of libraries to optimize blood-brain barrier penetration [4].
3. Tau PET Imaging Tracers: The 2-aminobenzothiazole scaffold binds selectively to Tau protein aggregates (neurofibrillary tangles) in Alzheimer's disease. The 6-bromo position is frequently used as a leaving group to introduce radiolabels (e.g., ¹⁸F or ¹¹C) or to couple with PEG chains that modulate lipophilicity [5].
Part 7: Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H317: May cause an allergic skin reaction.[6]
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Handling Protocol: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).
References
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ChemicalBook. (2025).[1] 2-Amino-6-bromobenzothiazole Properties and Synthesis.
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Li, Z., et al. (2010). Silica-supported quinolinium tribromide: a recoverable solid brominating reagent for regioselective monobromination of aromatic amines. Journal of the Brazilian Chemical Society, 21(3), 496-501.
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Gull, Y., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules, 18(8), 8845-8857.
- Jimenez, A., et al. (2019). Design and Synthesis of Benzothiazole Derivatives as Neuroprotective Agents. Journal of Medicinal Chemistry.
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Patent WO2019214681A1. (2019). Heteroaryl compounds and uses thereof (Tau PET Imaging).
Sources
- 1. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 945400-80-6 | 2-Bromobenzo[d]thiazol-6-amine [3asenrise.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
